molecular formula C12H15Cl2N3 B2431842 3-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)propan-1-amine hydrochloride CAS No. 2309184-72-1

3-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)propan-1-amine hydrochloride

Cat. No. B2431842
CAS RN: 2309184-72-1
M. Wt: 272.17
InChI Key: WLHVGAZFAJSEEZ-UHFFFAOYSA-N
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Description

3-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)propan-1-amine hydrochloride, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been widely used in scientific research to understand the mechanisms of action of the endocannabinoid system.

Scientific Research Applications

Microwave Accelerated Palladium-catalyzed Amination

A study by Prabakaran, Manivel, and Khan (2010) utilized a similar structural moiety in the synthesis of new 1,3-disubstituted isoquinolines. This process involved microwave-accelerated reactions catalyzed by palladium, indicating the compound's relevance in facilitating complex chemical syntheses. The technique underscores the efficiency of incorporating pyrazolyl groups in heterocyclic chemistry, highlighting its potential in creating pharmacologically active compounds (Prabakaran, Manivel, & Khan, 2010).

Synthesis in Superbasic Medium

Potapov et al. (2007) demonstrated the facile synthesis of ligands related to the chemical structure by reacting pyrazoles with various alkylating agents in a superbasic medium. This study presented a method for creating flexible bis(pyrazol-1-yl)alkane ligands, useful in coordinating chemistry and potential catalyst design, indicating the structural versatility of pyrazolyl derivatives (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).

Vibrational and Structural Observations

ShanaParveen et al. (2016) focused on the vibrational spectra, structural observations, and molecular docking studies of a compound with a similar pyrazolyl structure. Their research provided insight into the molecule's nonlinear optical properties and potential as a Kinesin Spindle Protein inhibitor, highlighting the compound's applicability in developing new therapeutic agents (ShanaParveen, Al-Alshaikh, Panicker, El-Emam, Narayana, Saliyan, Sarojini, & Alsenoy, 2016).

Molecular Docking and Spectroscopic Studies

Jayasudha, Balachandran, and Narayana (2020) conducted molecular docking and spectroscopic studies on a closely related pyrazole derivative. Their findings shed light on the compound's potential binding affinity with certain proteins, suggesting its pharmaceutical relevance, particularly in designing drugs with specific target interactions (Jayasudha, Balachandran, & Narayana, 2020).

Modification of Polymeric Materials

A study by Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including structures similar to the compound . This research underlines the compound's utility in material science, particularly in enhancing the properties of hydrogels for medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

Target of Action

It is known as a synthetic derivative of the natural amphetamine molecule, which primarily targets the central nervous system and affects neurotransmitter levels.

Result of Action

As a psychostimulant drug, it may increase alertness, attention, and energy, similar to other amphetamines.

properties

IUPAC Name

3-[1-(4-chlorophenyl)pyrazol-4-yl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3.ClH/c13-11-3-5-12(6-4-11)16-9-10(8-15-16)2-1-7-14;/h3-6,8-9H,1-2,7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHVGAZFAJSEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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